molecular formula C20H27N5O5 B560179 マレイン酸テガセロド CAS No. 189188-57-6

マレイン酸テガセロド

カタログ番号: B560179
CAS番号: 189188-57-6
分子量: 417.5 g/mol
InChIキー: CPDDZSSEAVLMRY-QPRIGUFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Clinical Applications in Gastroenterology

Irritable Bowel Syndrome Treatment
Tegaserod maleate was initially approved for the treatment of irritable bowel syndrome with constipation. Clinical trials have demonstrated its efficacy in improving bowel function and alleviating abdominal pain. A study reported that tegaserod significantly improved key symptoms compared to placebo, with a favorable safety profile, where diarrhea was the most common adverse effect .

Oncological Applications

Recent studies have identified tegaserod maleate as a promising therapeutic agent against certain types of cancer:

Gastric Cancer

Mechanism of Action
Tegaserod maleate has been shown to suppress the growth of gastric cancer cells by inhibiting the MEK1/2-ERK1/2 signaling pathway. Research indicates that it binds to MEK1 and MEK2, effectively blocking their kinase activity, which is crucial for cancer cell proliferation .

In Vitro and In Vivo Studies

  • Cell Proliferation Inhibition : In vitro studies demonstrated that tegaserod maleate significantly inhibited the proliferation of gastric cancer cell lines HGC27 and AGS, with half-maximal inhibitory concentration (IC50) values of approximately 1.40 μM and 2.14 μM respectively .
  • Animal Models : In vivo experiments using patient-derived xenograft (PDX) models showed that treatment with tegaserod maleate resulted in reduced tumor growth compared to control groups .

Data Table: Effects of Tegaserod Maleate on Gastric Cancer Cells

Treatment Concentration (μM)Cell LineProliferation Inhibition (%) at 72hProliferation Inhibition (%) at 96h
0.25HGC2731.9338.38
0.5HGC27--
1AGS36.2940.69
2AGS--

Esophageal Cancer

Tegaserod maleate has also been investigated for its effects on esophageal squamous cell carcinoma (ESCC). Studies suggest that it inhibits the proliferation of ESCC cells by disrupting peroxisome function, which is linked to tumor growth and poor prognosis in patients .

Key Findings

  • Protein Expression : Treatment with tegaserod maleate led to decreased levels of peroxisome membrane proteins PEX11B and PEX13, which are critical for peroxisome proliferation and function .
  • Tumor Suppression : The inhibition of these proteins correlates with reduced tumor cell viability, indicating potential for tegaserod maleate as a therapeutic option in ESCC management.

作用機序

Target of Action

Tegaserod maleate primarily targets the serotonin-4 (5-HT4) receptors . These receptors are found in smooth muscle cells and in the gastrointestinal wall . Tegaserod maleate also targets transient receptor potential melastatin subtype 8 (TRPM8) and MEK1/2 .

Mode of Action

Tegaserod maleate acts as an agonist at the 5-HT4 receptors . By binding to these receptors, it triggers the release of further neurotransmitters such as calcitonin gene-related peptide from sensory neurons . This interaction stimulates actions like esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . Tegaserod maleate also binds to MEK1 and MEK2, inhibiting kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway .

Biochemical Pathways

Tegaserod maleate affects several biochemical pathways. It suppresses the MEK1/2-ERK1/2 signaling pathway by binding to MEK1 and MEK2 . This pathway is one of the most important oncogenic drivers of human cancers, including gastric cancer . Tegaserod maleate also suppresses the peroxisome signaling pathway , which plays a critical role in several important processes.

Pharmacokinetics

It’s known that the compound is administered orally

Result of Action

Tegaserod maleate has been found to inhibit the proliferation of gastric cancer cells, bind to MEK1/2, and suppress MEK1/2 kinase activity . It also inhibits the progress of gastric cancer depending on MEK1/2 . Moreover, it has been shown to suppress tumor growth in patient-derived gastric xenograft (PDX) models .

Action Environment

It’s worth noting that the compound was originally approved for the treatment of irritable bowel syndrome with constipation (ibs-c) specifically in women under the age of 65 . This suggests that factors such as patient age and gender may influence the compound’s action and efficacy.

生化学分析

Biochemical Properties

Tegaserod maleate interacts with serotonin-4 (5-HT4) receptors, acting as an agonist . This interaction facilitates various biochemical reactions, including esophageal relaxation, peristaltic gut movement, and natural secretions in the gut . The compound’s ability to bind and activate these receptors makes it a unique therapeutic agent for conditions like IBS-C .

Cellular Effects

Tegaserod maleate has been found to inhibit the proliferation of various cancer cells, including gastric cancer cells and esophageal squamous cell carcinoma . It achieves this by binding to MEK1/2 and suppressing MEK1/2 kinase activity . This inhibition of the MEK1/2-ERK1/2 signaling pathway leads to a decrease in tumor growth .

Molecular Mechanism

The molecular mechanism of action of tegaserod maleate involves its binding to MEK1 and MEK2, inhibiting their kinase activity and thus suppressing the MEK1/2-ERK1/2 signaling pathway . This results in the inhibition of the proliferation of gastric cancer cells . It’s also been found to suppress the peroxisome signaling pathway, leading to downregulation of key molecules like peroxisome membrane protein 11B (PEX11B) and peroxisome membrane protein 13 (PEX13) .

Temporal Effects in Laboratory Settings

In laboratory settings, tegaserod maleate has been observed to cause a significant time and dose-dependent increase in apoptosis in various cell lines . It also decreases S6 phosphorylation over time .

Dosage Effects in Animal Models

In animal models, specifically in patient-derived gastric xenograft (PDX) models, tegaserod maleate has been shown to suppress tumor growth . The effects of tegaserod maleate were found to be similar to those of trametinib, a clinical MEK1/2 inhibitor, in inhibiting tumor volume and weight .

Metabolic Pathways

Tegaserod maleate is metabolized mainly via two pathways. The first is a presystemic acid catalyzed hydrolysis in the stomach followed by oxidation and conjugation which produces the main metabolite of tegaserod, 5-methoxyindole-3-carboxylic acid glucuronide .

Transport and Distribution

While specific transporters or binding proteins for tegaserod maleate have not been identified, it is known that the drug functions as a motility stimulant, achieving its desired therapeutic effects through activation of the 5-HT4 receptors of the enteric nervous system in the gastrointestinal tract .

Subcellular Localization

The subcellular localization of tegaserod maleate is not explicitly reported in the literature. Given its mechanism of action, it can be inferred that it likely interacts with 5-HT4 receptors located on the cell surface

化学反応の分析

Tegaserod maleate undergoes various chemical reactions, including:

類似化合物との比較

Tegaserod maleate is unique in its dual action as a serotonin-4 receptor agonist and serotonin-2B receptor antagonist. Similar compounds include:

生物活性

Tegaserod maleate is a selective serotonin receptor agonist primarily used in the treatment of irritable bowel syndrome (IBS) and chronic constipation. Recent research has expanded its profile, demonstrating significant anticancer properties, particularly in gastric and esophageal cancers. This article delves into the biological activities of tegaserod maleate, highlighting its mechanisms of action, efficacy in various cancers, and relevant case studies.

Tegaserod maleate functions primarily through its action on the 5-HT_4 serotonin receptors, which are involved in gastrointestinal motility. However, emerging studies indicate that its biological activity extends beyond gastrointestinal effects to include:

  • Inhibition of Cancer Cell Proliferation : Tegaserod maleate has been shown to inhibit the proliferation of various cancer cell lines, including gastric and esophageal cancer cells. The compound demonstrates a dose-dependent reduction in cell viability, as evidenced by IC50 values ranging from 1.40 μM to 6.867 μM across different studies .
  • Targeting MEK1/2 Pathway : Research indicates that tegaserod maleate binds to MEK1 and MEK2 kinases, inhibiting their activity and subsequently reducing ERK1/2 phosphorylation. This pathway is crucial for cell proliferation and survival in many cancers .
  • Induction of Apoptosis : In melanoma cells, tegaserod maleate has been reported to induce apoptosis through modulation of the JAK/STAT3 signaling pathway and downregulation of peroxisome-related proteins .

Gastric Cancer

A study demonstrated that tegaserod maleate significantly inhibited gastric cancer cell growth in vitro and in vivo. The compound was tested on HGC27 and AGS cell lines, showing a reduction in cell proliferation by approximately 31.93% to 40.69% at concentrations of 2 μM after 72 to 96 hours .

Table 1: IC50 Values for Gastric Cancer Cell Lines

Cell LineIC50 (μM) at 48h
HGC271.40
AGS2.14

Esophageal Cancer

In another study focusing on esophageal squamous cell carcinoma (ESCC), tegaserod maleate exhibited significant anticancer effects by suppressing tumor growth in patient-derived xenograft models. The IC50 values for ESCC cell lines KYSE150 and KYSE450 were found to be 6.867 μM and 4.476 μM respectively, indicating potent inhibitory effects compared to normal human esophageal epithelial cells .

Table 2: IC50 Values for Esophageal Cancer Cell Lines

Cell LineIC50 (μM) at 48h
KYSE1506.867
KYSE4504.476
SHEE (normal)9.688

Case Study: Gastric Cancer Treatment

In a preclinical model using HGC27 cells, treatment with tegaserod maleate resulted in a significant decrease in colony formation ability, confirming its potential as an anticancer agent . The study utilized both anchorage-dependent and independent assays to assess growth inhibition.

Case Study: ESCC Patient-Derived Xenograft Model

In vivo studies using patient-derived xenografts demonstrated that tegaserod maleate effectively reduced tumor size compared to control groups. The mechanism was linked to the downregulation of peroxisome-related proteins, which are essential for cancer cell survival .

特性

CAS番号

189188-57-6

分子式

C20H27N5O5

分子量

417.5 g/mol

IUPAC名

(Z)-but-2-enedioic acid;1-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

InChI

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11-;2-1-

InChIキー

CPDDZSSEAVLMRY-QPRIGUFLSA-N

SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

異性体SMILES

CCCCCN=C(N)N/N=C\C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O

正規SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O

外観

Solid powder

関連するCAS

145158-71-0 (parent)

同義語

(E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N'-pentylhydrazinecarboximidamide maleate

製品の起源

United States
Customer
Q & A

ANone: Tegaserod Maleate acts as a selective serotonin 5-HT4 receptor partial agonist. [, ] This means it binds to the 5-HT4 receptor and partially activates it, leading to a range of downstream effects, primarily in the gastrointestinal tract. []

ANone: Activation of 5-HT4 receptors by Tegaserod Maleate stimulates gastrointestinal motility and secretion. [] This can improve symptoms of constipation by increasing intestinal transit time and promoting bowel movements. [, ]

ANone: Recent research suggests that Tegaserod Maleate can also suppress the MEK1/2 pathway in gastric cancer cells, leading to inhibition of their proliferation. [] Furthermore, it appears to inhibit the peroxisome pathway in esophageal squamous cell carcinoma (ESCC), specifically by downregulating PEX11B and PEX13 proteins, ultimately inhibiting ESCC proliferation. []

ANone: While the exact molecular weight is not provided in the provided abstracts, the molecular formula can be deduced from its structure as C22H28N4O4S • C4H4O4. []

ANone: Yes, several studies utilize various spectroscopic methods to characterize Tegaserod Maleate. These methods include:

  • FTIR (Fourier-transform infrared spectroscopy): Used to differentiate between different crystal forms of Tegaserod Maleate. []
  • Raman Spectroscopy: Also employed in differentiating crystal forms of the compound. []
  • Powder X-ray Diffraction: This technique provides structural information and is used to characterize different crystal forms of Tegaserod Maleate. [, ]
  • Differential Pulse Polarography: This electrochemical method has been used to quantify Tegaserod Maleate after reacting it with hydrogen peroxide. []

ANone: One study recommends storing Tegaserod Maleate tablets in a dry and cold environment for optimal stability. [] Another study found coated Tegaserod Maleate tablets remained stable at 40°C and 75% relative humidity for three months. []

ANone: The provided research focuses on Tegaserod Maleate's pharmaceutical properties, and there is no mention of its catalytic properties or applications in the context of chemical reactions.

ANone: None of the provided research abstracts utilize computational chemistry methods or QSAR modeling for Tegaserod Maleate.

ANone: While the provided research doesn't delve into detailed SAR studies, it's stated that Tegaserod Maleate is structurally similar to serotonin but possesses only one-fifth of its intrinsic activity. [] This suggests that modifications to the structure can impact its potency and potentially its selectivity for different serotonin receptor subtypes.

ANone: Various formulation approaches have been investigated for Tegaserod Maleate, including:

  • Colon-Targeted Delivery Systems: Researchers are developing systems that protect the drug from degradation and release it specifically in the colon. [, , , , , ] These systems often utilize pH-sensitive polymers like Eudragit L100 and S100 or time-dependent release mechanisms using polymers like HPMC. [, , ]
  • Microspheres: Tegaserod Maleate microspheres have been developed using sodium alginate and tamarind seed polysaccharide for controlled release. [, ]
  • Dispersible Tablets: A bioequivalence study evaluated Tegaserod Maleate dispersible tablets in healthy volunteers. []

ANone: Multiple studies have investigated the pharmacokinetics of Tegaserod Maleate:

  • Absorption: Tegaserod Maleate reaches peak plasma concentration (Cmax) approximately 1 hour after oral administration. [, ]
  • Excretion: The elimination half-life (t1/2β) of Tegaserod Maleate ranges from 2.92 to 3.81 hours. []

ANone: Research indicates that within a dosage range of 4-12 mg, both the area under the curve (AUC) and Cmax of Tegaserod Maleate demonstrate good linearity. [] This implies that the drug's exposure increases proportionally with the dose within this range.

ANone: Yes, researchers have used a patient-derived xenograft (PDX) mouse model to demonstrate Tegaserod Maleate's ability to suppress tumor growth in vivo. [, ] This model allows for studying the drug's effects in a setting that more closely mimics human tumor biology.

ANone: The provided research does not mention specific resistance mechanisms to Tegaserod Maleate or its cross-resistance with other compounds.

ANone: While one abstract mentions diarrhea as the most common adverse effect of Tegaserod Maleate, [] this Q&A section focuses on the scientific aspects of the compound and excludes information about drug side effects or contraindications.

ANone: Please refer to the answer provided for question 7 in the "Stability and Formulation" section for information regarding drug delivery and targeting strategies.

ANone: The provided research does not mention any specific biomarkers associated with Tegaserod Maleate treatment response or adverse effects.

ANone: Various analytical methods have been utilized for characterizing and quantifying Tegaserod Maleate:

  • Spectroscopic methods: As previously discussed, FTIR, Raman Spectroscopy, and Powder X-ray Diffraction have been used for structural characterization and differentiation of crystal forms. [, ]
  • Chromatographic techniques:
    • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or mass spectrometry, is used for quantifying Tegaserod Maleate in various matrices, including bulk drug, tablets, and plasma. [, , , ]
    • Gas Chromatography (GC): This technique, coupled with a flame ionization detector (FID), allows for quantifying residual organic solvents in Tegaserod Maleate samples. []

ANone: The provided research does not contain information regarding the environmental impact or degradation of Tegaserod Maleate.

ANone: Research shows that Tegaserod Nicotinate salt exhibits a six-fold increase in aqueous solubility compared to the marketed Tegaserod Maleate form A (Zelnorm). [] This highlights the impact of salt formation on the compound's solubility, which can be crucial for its bioavailability.

ANone: Yes, several studies investigating different formulations of Tegaserod Maleate, including microcapsules, compressed microcapsules, and modified tablets, include assessments of their in vitro dissolution profiles. [] These studies aim to evaluate how different formulation strategies impact the drug's release from the dosage form.

ANone: The studies employing analytical methods for quantifying Tegaserod Maleate often mention validating these methods. [, , , , ] Validation typically involves assessing the method's:

    ANone: While not explicitly discussed, the development and validation of analytical methods for quantifying Tegaserod Maleate in various matrices, as reported in the research, are essential aspects of quality control and assurance. [, , , , ] These methods ensure the consistency, safety, and efficacy of the drug substance and drug product throughout development, manufacturing, and distribution.

    ANone: The provided research focuses primarily on the pharmacological and pharmaceutical aspects of Tegaserod Maleate and does not provide information related to questions 20 through 26.

    ANone:

    • Drug Approval: Tegaserod Maleate (Zelnorm) was the first selective 5-HT4 receptor partial agonist approved by the FDA for the short-term treatment of irritable bowel syndrome (IBS) in women whose primary bowel symptom is constipation. []
    • Synthesis Improvement: Researchers developed an improved synthesis method for Tegaserod Maleate, making it more efficient for industrial production. []
    • Discovery of New Crystal Forms: Studies identified and characterized different crystalline forms of Tegaserod Maleate, including a monohydrate form, which may have implications for solubility and bioavailability. [, ]
    • Exploration of New Applications: Beyond IBS, recent research has explored the potential of Tegaserod Maleate in treating cancer, highlighting its ability to inhibit the growth of gastric and esophageal cancer cells. [, ]

    ANone: Tegaserod Maleate research benefits from the synergy of various disciplines:

    • Pharmacology: Elucidating the drug's mechanism of action through its interaction with the 5-HT4 receptor and other signaling pathways. [, , , ]
    • Pharmaceutics: Developing various formulations to optimize drug delivery, enhance solubility, and achieve targeted release. [, , , , , , , ]
    • Analytical Chemistry: Developing and validating sensitive and specific methods for the quantification and characterization of Tegaserod Maleate. [, , , , , , ]
    • Oncology: Exploring the drug's anti-proliferative effects on cancer cells, opening new avenues for its potential therapeutic applications. [, ]

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。